Almotriptan Metabolite M2

Vue d'ensemble

Description

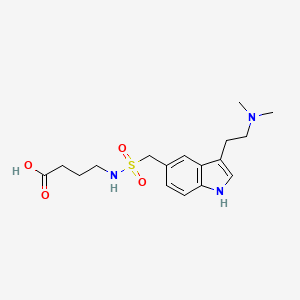

Almotriptan Metabolite M2, also known as 4-[[[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl]sulfonyl]amino]butanoic Acid, is a metabolite of Almotriptan. Almotriptan is a selective serotonin receptor agonist used primarily for the treatment of migraine headaches. This compound has a molecular formula of C17H25N3O4S and a molecular weight of 367.46 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Almotriptan Metabolite M2 involves multiple steps, starting from the precursor compounds. The synthetic route typically includes the formation of the indole ring, followed by the introduction of the sulfonyl group and the dimethylaminoethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. Techniques such as capillary zone electrophoresis are employed to detect and measure impurities, ensuring the compound meets established standards .

Analyse Des Réactions Chimiques

Types of Reactions

Almotriptan Metabolite M2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Applications De Recherche Scientifique

Almotriptan Metabolite M2 is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Almotriptan. It is used in:

Chemistry: To understand the chemical properties and reactivity of Almotriptan and its metabolites.

Biology: To study the biological effects and metabolism of Almotriptan in various organisms.

Medicine: To investigate the therapeutic potential and safety profile of Almotriptan and its metabolites.

Industry: To develop and optimize production methods for Almotriptan and its derivatives.

Mécanisme D'action

Almotriptan Metabolite M2 exerts its effects by interacting with serotonin receptors, specifically the 5-HT1B and 5-HT1D subtypes. These receptors are involved in the regulation of blood vessel constriction and the transmission of pain signals in the brain. By binding to these receptors, this compound helps alleviate migraine symptoms by narrowing blood vessels, stopping pain signals, and reducing the release of substances that cause pain and inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sumatriptan: Another triptan used for migraine treatment, with a different pharmacokinetic profile.

Rizatriptan: Known for its rapid onset of action and effectiveness in treating migraines.

Naratriptan: Characterized by its longer half-life and sustained effects.

Uniqueness of Almotriptan Metabolite M2

This compound is unique due to its specific interaction with serotonin receptors and its distinct metabolic pathway. Unlike other triptans, Almotriptan and its metabolites have a higher bioavailability and a favorable safety profile, making them effective for a broader range of patients .

Activité Biologique

Almotriptan is a selective agonist for serotonin receptors, particularly 5-HT1B and 5-HT1D, developed for the acute treatment of migraine. Its primary metabolite, Almotriptan Metabolite M2, plays a significant role in its pharmacological profile. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, receptor affinity, and clinical efficacy.

Pharmacokinetics

Almotriptan is well absorbed after oral administration, with an absolute bioavailability of approximately 70%. The peak plasma concentrations are typically reached within 1 to 3 hours post-administration, and the compound has a half-life ranging from 3 to 5 hours . The metabolism of Almotriptan occurs primarily through:

- Monoamine Oxidase (MAO) : Approximately 27% of the dose is metabolized via MAO-mediated oxidative deamination.

- Cytochrome P450 (CYP) : CYP3A4 and CYP2D6 contribute to about 12% of the metabolic pathway.

- Flavin Monooxygenase : This represents a minor route of metabolism .

The predominant route of elimination is renal, with about 75% of the administered dose excreted through urine, and approximately 40% excreted unchanged .

Almotriptan exhibits high affinity for the following serotonin receptors:

- 5-HT1B : Involved in vasoconstriction of cranial blood vessels.

- 5-HT1D : Plays a role in inhibiting neuropeptide release and reducing trigeminal pain transmission.

The binding affinity for these receptors is in the nanomolar range, indicating strong interactions that facilitate its anti-migraine effects. Notably, Almotriptan has weak affinity for other serotonin receptors such as 5-HT1A and 5-HT7, which minimizes unwanted side effects associated with broader receptor activity .

Clinical Efficacy

Clinical studies have demonstrated that Almotriptan is effective in treating acute migraine attacks. In randomized controlled trials involving over 3,000 patients:

- Pain Relief : At two hours post-administration of a 12.5 mg dose, approximately 64% of patients reported pain relief compared to placebo .

- Pain-Free Response : The percentage of patients achieving a pain-free state at two hours was reported at 36%, which increased to 84% when administered in the early phase of a migraine attack .

Comparative Studies

Almotriptan has been compared with other triptans such as sumatriptan. In head-to-head studies:

| Treatment | Headache Relief at 2 Hours (%) | Pain-Free Response (%) |

|---|---|---|

| Almotriptan | 58.0 | 17.9 |

| Sumatriptan | 57.3 | 24.6 |

These results indicate that while Almotriptan is similarly effective as sumatriptan for headache relief, it may have a lower rate of pain-free responses .

Safety Profile

The safety profile of Almotriptan is favorable. In clinical trials, the incidence of adverse events was comparable to placebo and significantly lower than that observed with sumatriptan . Common side effects include dizziness and fatigue but are generally mild.

Case Studies

Several case studies have highlighted the effectiveness of Almotriptan in diverse patient populations:

- Elderly Patients : A study indicated that Almotriptan remains effective in elderly patients with no significant increase in adverse effects compared to younger populations.

- Patients with Renal Impairment : Adjustments in dosing are recommended for patients with moderate to severe renal dysfunction; however, efficacy remains intact when dosages are appropriately managed .

Propriétés

IUPAC Name |

4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methylsulfonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4S/c1-20(2)9-7-14-11-18-16-6-5-13(10-15(14)16)12-25(23,24)19-8-3-4-17(21)22/h5-6,10-11,18-19H,3-4,7-9,12H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZMLSBXUODFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652421 | |

| Record name | 4-[({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanesulfonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603137-41-3 | |

| Record name | 4-[({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanesulfonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.